4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione
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Overview
Description
4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound that features a unique structure combining pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents like bromine or chlorine; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1,2,4-Triazine-3,5(2H,4H)-dione: Shares structural similarities and is used in similar applications.
Uniqueness
4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research .
Properties
IUPAC Name |
4,6-dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5-4(9(2)7-3)6(10)8-13(5,11)12/h1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLSEVNRFXNMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1S(=O)(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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